molecular formula C18H15Cl2N3O3S B2653697 2-((2,4-dichloro-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034413-36-8

2-((2,4-dichloro-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2653697
CAS RN: 2034413-36-8
M. Wt: 424.3
InChI Key: FUZXGQGJFPZVEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,4-dichloro-5-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H15Cl2N3O3S and its molecular weight is 424.3. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Reactivity

Research on heterocyclic compounds, which share structural similarities with the queried compound, has led to the synthesis of various derivatives with significant biological activities. For instance, Shibuya (1984) investigated the reactions of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds, yielding heterocycles like pyrimidinone derivatives, which could serve as precursors for further chemical modifications or biological evaluations Shibuya, 1984.

Antibacterial and Antifolate Agents

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety have been explored due to their potential as antibacterial agents. Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds with a sulfonamido moiety and tested their antibacterial activity, indicating the significance of such structures in developing new therapeutic agents Azab, Youssef, & El-Bordany, 2013.

Corrosion Inhibitors

Pyrimidine derivatives have been evaluated for their potential as corrosion inhibitors in industrial applications. Soltani et al. (2015) investigated the inhibition of mild steel corrosion by pyrimidine-2-thione derivatives, revealing their effectiveness in protecting metal surfaces against corrosion, highlighting the versatility of heterocyclic compounds in both biological and industrial applications Soltani et al., 2015.

properties

IUPAC Name

5-(2,4-dichloro-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3S/c1-11-8-16(14(20)9-13(11)19)27(25,26)22-7-5-15-12(10-22)18(24)23-6-3-2-4-17(23)21-15/h2-4,6,8-9H,5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZXGQGJFPZVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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